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2,4,5-Trimethylthiazole - 13623-11-5

2,4,5-Trimethylthiazole

Catalog Number: EVT-302105
CAS Number: 13623-11-5
Molecular Formula: C6H9NS
Molecular Weight: 127.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,4,5-Trimethylthiazole is a heterocyclic compound with a characteristic roasted meat aroma. [, , , ] It is found naturally in various cooked foods [] and is also synthesized for use as a flavoring agent. [, ] Beyond its culinary applications, 2,4,5-Trimethylthiazole has garnered scientific interest for its role in chemical ecology [], particularly in nematode behavior [], and as a potential area repellent for rodents. [] Additionally, it serves as a valuable tool in studying olfactory systems and stress responses in animal models. [, , , , ]

2-Furfural

Relevance: 2-Furfural, like 2,4,5-trimethylthiazole, is a five-membered heterocyclic compound. While 2,4,5-trimethylthiazole has a thiazole ring with a sulfur atom, 2-furfural possesses a furan ring with an oxygen atom. The study examined the photooxidation reactivity of both compounds, revealing that 2-ethylfuran exhibits greater susceptibility to photooxidation than 2-furfural. []

2-Acetylfuran

Relevance: 2-Acetylfuran shares a structural similarity with 2,4,5-trimethylthiazole, both having a five-membered heterocyclic ring. The key difference lies in the heteroatom and substituents: 2-acetylfuran possesses a furan ring with an oxygen atom and an acetyl group, whereas 2,4,5-trimethylthiazole has a thiazole ring with a sulfur atom and three methyl groups. The research explored their photooxidation reactivity, indicating that 2-ethylfuran exhibits higher reactivity compared to 2-acetylfuran. []

5-(Hydroxymethyl)-2-furfural (HMF)

Relevance: HMF, similar to 2,4,5-trimethylthiazole, participates in the Maillard reaction, contributing to food flavors. They differ structurally: HMF has a furan ring with an oxygen atom and a hydroxymethyl group, whereas 2,4,5-trimethylthiazole contains a thiazole ring with a sulfur atom. The study compared the photooxidation susceptibility of both compounds, finding that 2-ethylfuran is more reactive than HMF. []

2-Ethylthiophene

Relevance: 2-Ethylthiophene, like 2,4,5-trimethylthiazole, belongs to the five-membered heterocyclic compounds containing a sulfur atom. 2-Ethylthiophene has a thiophene ring, while 2,4,5-trimethylthiazole has a thiazole ring with an additional nitrogen atom. Both compounds were studied for their reactivity with singlet oxygen, with 2-ethylpyrrole being the most reactive among the tested compounds, followed by 2-ethylfuran and 2-ethylthiophene. []

2-Formylthiophene

2-Acetylthiophene

2-Ethylpyrrole

Relevance: 2-Ethylpyrrole, similar to 2,4,5-trimethylthiazole, belongs to the five-membered heterocyclic compounds. While both possess a nitrogen atom in the ring, 2-ethylpyrrole contains a pyrrole ring, and 2,4,5-trimethylthiazole has a thiazole ring with an additional sulfur atom. The research investigated their photooxidation reactivity, revealing that 2-ethylpyrrole is the most reactive among the tested compounds. []

2-Formylpyrrole

2-Acetylpyrrole

2,4,5-Trimethyloxazole

Relevance: 2,4,5-Trimethyloxazole is structurally very similar to 2,4,5-trimethylthiazole. The only difference is the heteroatom in the five-membered ring: 2,4,5-trimethyloxazole contains an oxygen atom, while 2,4,5-trimethylthiazole contains a sulfur atom. In one study, the formation of both compounds was investigated during the reaction of 3-hydroxy-2-butanone and ammonium sulfide. []

2,4,5-Trimethyl-3-oxazoline

Relevance: 2,4,5-Trimethyl-3-oxazoline is structurally related to 2,4,5-trimethylthiazole. The primary difference lies in the presence of a saturated carbon atom in the oxazoline ring, unlike the fully unsaturated thiazole ring in 2,4,5-trimethylthiazole. Additionally, 2,4,5-trimethyl-3-oxazoline contains an oxygen atom in the ring, while 2,4,5-trimethylthiazole has a sulfur atom. Both compounds were identified in the reaction of 3-hydroxy-2-butanone and ammonium sulfide. []

2,4,5-Trimethyl-3-thiazoline

Relevance: 2,4,5-Trimethyl-3-thiazoline is very similar in structure to 2,4,5-trimethylthiazole. The main difference lies in the presence of a saturated carbon atom in the thiazoline ring of 2,4,5-trimethyl-3-thiazoline, unlike the entirely unsaturated thiazole ring in 2,4,5-trimethylthiazole. Both compounds were formed during the reaction of 3-hydroxy-2-butanone and ammonium sulfide. []

Tetramethylpyrazine

Relevance: Although structurally different from 2,4,5-trimethylthiazole, tetramethylpyrazine was a significant product in the reaction of 3-hydroxy-2-butanone and ammonium sulfide, particularly at temperatures exceeding 100°C. This reaction also produced 2,4,5-trimethylthiazole and other related compounds. []

2,3-Butanedione (Diacetyl)

Relevance: Although not structurally related to 2,4,5-trimethylthiazole, 2,3-butanedione plays a crucial role in the competitive formation of pyrazines. Studies demonstrate that the presence of cysteine influences the formation of both 2,3-butanedione and pyrazines. Specifically, cysteine inhibits 2,3-butanedione formation while promoting pyrazine formation. This competitive interaction is relevant to understanding the impact of cysteine on flavor compound generation, which includes 2,4,5-trimethylthiazole. []

Glycine

Relevance: While not structurally similar to 2,4,5-trimethylthiazole, glycine significantly impacts the Maillard reaction, affecting flavor compound generation. Studies show that adding glycine to a glucose-cysteine Maillard reaction system influences the formation of meat flavor compounds, including 2,4,5-trimethylthiazole. []

Cysteine

Relevance: Although not structurally related to 2,4,5-trimethylthiazole, cysteine is vital in the Maillard reaction. Studies indicate that adding cysteine to a glucose-cysteine Maillard reaction system affects the formation of meat flavor compounds, including 2,4,5-trimethylthiazole. [] Notably, cysteine plays a crucial role in the competitive formation of 2,3-butanedione and pyrazines, ultimately impacting the overall flavor profile. []

Overview

2,4,5-Trimethylthiazole is an organic compound with the molecular formula C6H9NS\text{C}_6\text{H}_9\text{NS} and a molecular weight of 127.21 g/mol. This compound is classified as a thiazole derivative, characterized by a five-membered ring containing sulfur and nitrogen atoms. It is known for its distinctive odor and is primarily utilized in the flavor and fragrance industries due to its pleasant aroma, which resembles that of cooked meats and potatoes. Additionally, it is recognized as a product of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during cooking .

Synthesis Analysis

Methods

2,4,5-Trimethylthiazole can be synthesized through various methods:

  • Cyclization Reactions: One common approach involves the cyclization of 2,4,5-trimethylthioamide with suitable aldehydes in the presence of catalysts under acidic or basic conditions. This method allows for the formation of the thiazole ring structure.
  • Microwave-Induced Reactions: Another method includes the microwave-induced Maillard reaction between L-cysteine and D-glucose, which produces this thiazole derivative efficiently.

Technical Details

In industrial settings, large-scale production typically involves optimized reaction conditions to maximize yield and purity. The synthesis process may include purification steps such as distillation and crystallization to isolate the final product effectively .

Molecular Structure Analysis

Structure

The molecular structure of 2,4,5-trimethylthiazole features:

  • A five-membered thiazole ring containing one sulfur atom and one nitrogen atom.
  • Three methyl groups attached to the carbon atoms at positions 2, 4, and 5.

Data

  • Molecular Formula: C6H9NS\text{C}_6\text{H}_9\text{NS}
  • Molecular Weight: 127.21 g/mol
  • Physical State: Liquid at room temperature
  • Boiling Point: Approximately 167 °C
  • Flash Point: 56 °C
  • Density: Specific gravity of 1.04 at 20 °C .
Chemical Reactions Analysis

Reactions

2,4,5-Trimethylthiazole undergoes several types of chemical reactions:

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones depending on the reagents used (e.g., hydrogen peroxide) and reaction conditions.
  • Reduction: Reduction reactions can yield more saturated derivatives using agents like lithium aluminum hydride or through catalytic hydrogenation.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or within the thiazole ring itself, allowing for functional group modifications.

Technical Details

The choice of reagents significantly influences the products formed during these reactions. For instance, halogenating agents can facilitate substitution reactions effectively.

Mechanism of Action

The mechanism of action for 2,4,5-trimethylthiazole primarily involves its interaction with biological systems where it may influence enzymatic activity due to its ability to form bonds with various molecular targets. The sulfur atom in its structure plays a crucial role in these interactions, potentially affecting the function of proteins and enzymes within biological contexts .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Light orange to yellow-green clear liquid.
  • Refractive Index: Approximately 1.51.
  • Storage Conditions: Should be stored under inert gas in a cool and dark place to prevent degradation or reaction with air .

Chemical Properties

  • Flammability: Classified as a flammable liquid with appropriate hazard statements indicating skin and eye irritation risks.
  • Stability: Sensitive to air; requires careful handling to maintain stability during storage and use .
Applications

2,4,5-Trimethylthiazole has diverse applications across various fields:

  • Flavor and Fragrance Industry: Widely used as a flavoring agent due to its appealing aroma reminiscent of cooked meats.
  • Scientific Research: Investigated for its potential antimicrobial properties and used as a standard in gas chromatography for analyzing aldehydes in food products .
  • Food Chemistry: Plays a role in studying the Maillard reaction's impact on food flavor development .
  • Medicinal Chemistry: Explored for potential therapeutic applications due to its biological activity profiles.

Properties

CAS Number

13623-11-5

Product Name

2,4,5-Trimethylthiazole

IUPAC Name

2,4,5-trimethyl-1,3-thiazole

Molecular Formula

C6H9NS

Molecular Weight

127.21 g/mol

InChI

InChI=1S/C6H9NS/c1-4-5(2)8-6(3)7-4/h1-3H3

InChI Key

BAMPVSWRQZNDQC-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C)C

Solubility

Soluble in organic solvents
Miscible at room temperature (in ethanol)

Synonyms

2,4,5-trimethylthiazole

Canonical SMILES

CC1=C(SC(=N1)C)C

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